molecular formula C14H24O4 B084292 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane CAS No. 14228-73-0

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Cat. No. B084292
CAS RN: 14228-73-0
M. Wt: 256.34 g/mol
InChI Key: VQMQXWYQIIUJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Diglycidyl Ether, is a compound used in the biomedical sector. It serves as a crucial link in the production of pharmaceuticals targeting a multitude of ailments, such as cancer and neurological conditions . It is also a bifunctional, weather-resistant epoxy resin diluent .


Synthesis Analysis

1,4-Cyclohexanedimethanol Diglycidyl Ether is used in a method for preparing high-strength and high-hardness epoxy modified MS sealant .


Molecular Structure Analysis

The molecular formula of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is C14H24O4. It has a molecular weight of 256.34 .


Physical And Chemical Properties Analysis

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane has a boiling point of 154-160°C and a density of 1.1 g/mL at 25 °C. Its vapor density is greater than 1 (vs air), and it has a vapor pressure of 11.4 mm Hg at 25 °C. The refractive index is n 20/D 1.481. It is slightly soluble in chloroform and methanol, and it appears as a clear, colorless to pale yellow oil .

Scientific Research Applications

Epoxy Resin Formulation

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane: is primarily used as a cross-linking agent in epoxy resins . By incorporating this compound, the resulting epoxy resin exhibits enhanced mechanical properties such as increased strength and hardness. Additionally, it improves the thermal resistance of the resin, making it suitable for applications that require high-temperature performance.

Coatings Industry

In the coatings industry, this compound serves as an additive to improve the durability and corrosion resistance of coatings . Its incorporation into paint formulations leads to coatings that are more resistant to harsh chemicals and environmental conditions, thereby extending the life of the coated surfaces.

Adhesives and Sealants

The compound is utilized in the production of high-strength and high-hardness adhesives and sealants . It is particularly effective in modifying MS (Modified Silane) sealants, providing them with superior adhesion and sealing properties suitable for industrial applications.

Composite Materials

1,4-Bis(glycidyloxymethyl)cyclohexane: is used in the manufacturing of composite materials . It acts as a toughening agent that enhances the impact resistance and fatigue life of composites, which are critical factors in aerospace and automotive industries.

Electrical Insulation

Due to its excellent dielectric properties, this compound finds applications in electrical insulation materials . It contributes to the production of insulating components that can withstand high voltages and prevent electrical failures.

Biomedical Applications

Research is being conducted to explore the use of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane in biomedical applications . Its potential to be used in dental materials, bone cements, and other medical adhesives is being investigated due to its biocompatibility and mechanical properties.

Safety and Hazards

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is classified under the GHS07 hazard category. It carries the warning signal word and the hazard statement H317, indicating that it may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMQXWYQIIUJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COCC2CO2)COCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29357-35-5
Record name Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29357-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044805
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

CAS RN

14228-73-0
Record name 1,4-Cyclohexanedimethanol diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14228-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Reactant of Route 4
Reactant of Route 4
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Reactant of Route 5
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
Reactant of Route 6
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.